molecular formula C24H33N3O4 B3026281 Ranolazine-d5 CAS No. 1092804-87-9

Ranolazine-d5

Cat. No.: B3026281
CAS No.: 1092804-87-9
M. Wt: 432.6 g/mol
InChI Key: XKLMZUWKNUAPSZ-RIXVBNTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranolazine-d5 is a deuterium-labeled derivative of Ranolazine, an anti-anginal medication used primarily for the treatment of chronic angina pectoris. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the drug’s metabolism and distribution without altering its therapeutic properties .

Scientific Research Applications

Ranolazine-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Ranolazine-d5, also known as N-(2,6-Dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide, primarily targets the late inward sodium current (INa) in heart muscle cells . This current is associated with a variety of voltage-gated sodium channels .

Mode of Action

This compound acts by inhibiting the late phase of the inward sodium current (INa) in ischemic cardiac myocytes during cardiac repolarization . This inhibition reduces intracellular sodium concentrations, which in turn reduces calcium influx via the sodium-calcium (Na±Ca2+) exchange . This action leads to a decrease in intracellular calcium levels .

Biochemical Pathways

The inhibition of the late INa by this compound is expected to decrease sodium entry into ischemic myocardial cells . As a consequence, it is proposed to reduce calcium uptake indirectly via the sodium/calcium exchanger . This action helps to preserve ionic homeostasis and reverse ischemia-induced contractile dysfunction .

Pharmacokinetics

This compound is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours . The absolute bioavailability ranges from 35% to 50% . Ranolazine pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment .

Result of Action

The inhibition of the late inward sodium current (INa) by this compound leads to reductions in intracellular calcium levels . This in turn leads to reduced tension in the heart wall, leading to reduced oxygen requirements for the muscle . This action helps to alleviate symptoms of chronic angina .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effect on the QT interval is increased in the setting of liver dysfunction . Therefore, it is contraindicated in persons with mild to severe liver disease . Furthermore, the drug’s pharmacokinetics can be affected by the degree of renal impairment, with the AUC increasing up to 2-fold with advancing degree of renal impairment .

Biochemical Analysis

Biochemical Properties

Ranolazine-d5 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted . The compound’s enantiomers have been studied in rat plasma and tissues, revealing that R-(+)-ranolazine has a stronger absorption capability in rat plasma and a slower metabolism rate in major organs of rats compared to S-(-)-ranolazine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly notable in the liver, kidneys, heart, lungs, and spleen .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall mechanism of action .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the Cmax and AUC 0−t values of R-(+)-ranolazine were found to be 2.05 and 2.72 times higher than those of S-(-)-ranolazine, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For example, R-(+)-ranolazine displayed a stronger absorption capability in rat plasma and a slower metabolism rate in major organs of rats compared to S-(-)-ranolazine .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall metabolic profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation . For instance, the highest content of R-(+)-ranolazine was found in the liver, followed by the kidneys, heart, lungs, and spleen .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The compound’s enantiomers display different pharmacokinetic properties, which may influence its overall subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ranolazine-d5 involves the incorporation of deuterium into the Ranolazine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction parameters to ensure the efficient incorporation of deuterium. The final product is then purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Ranolazine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness of Ranolazine-d5: this compound’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s therapeutic properties. Additionally, its mechanism of action, which targets the late sodium current, distinguishes it from other anti-anginal agents that primarily affect heart rate or blood pressure .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i15D2,17D2,20D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-RIXVBNTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranolazine-d5
Reactant of Route 2
Reactant of Route 2
Ranolazine-d5
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ranolazine-d5
Reactant of Route 4
Reactant of Route 4
Ranolazine-d5
Reactant of Route 5
Reactant of Route 5
Ranolazine-d5
Reactant of Route 6
Ranolazine-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.